molecular formula C22H23N5O5 B2892977 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-43-3

7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2892977
CAS RN: 538320-43-3
M. Wt: 437.456
InChI Key: DEHDLCKGAJBHFG-UHFFFAOYSA-N
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Description

The compound “7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are of significant interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with active methylene compounds . This leads to the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives . The exact synthesis process for this specific compound is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazolopyrimidines, including compounds similar to the one , has been extensively studied. For example, Gilava et al. (2020) achieved the potent synthesis of a related series using the Biginelli protocol, characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses (Gilava, Patel, Ram, & Chauhan, 2020). Similarly, Desenko et al. (1996) discussed the synthesis of derivatives of a related heterocyclic system (Desenko, Orlov, Getmanskii, Komykhov, Paponov, Kovalevskii, Shishkin, & Struchkov, 1996).

Biological and Antimicrobial Activity

The biological activity of triazolopyrimidines is another area of significant interest. Chauhan and Ram (2019) synthesized a series of triazolopyrimidines and assessed their antibacterial and antifungal activity (Chauhan & Ram, 2019). Moreover, Suresh, Lavanya, and Rao (2016) reported significant biological activity against various microorganisms for their synthesized triazolopyrimidine derivatives (Suresh, Lavanya, & Rao, 2016).

Antituberculous and Antitumor Activities

The potential of triazolopyrimidines in treating diseases such as tuberculosis and cancer has been explored. Titova et al. (2019) synthesized structural analogs with antituberculous activity (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019). Yang et al. (2019) designed [1,2,4]triazolo[1,5-a]pyrimidines with potent antitumor activity, demonstrating their effectiveness against cancer cell lines (Yang, Yu, Diao, Jian, Zhou, Jiang, You, Ma, & Zhao, 2019).

Chemical Transformations and Utility

The chemical transformations and utility of these compounds in synthesizing various derivatives have also been studied. For instance, Massari et al. (2017) developed efficient procedures for the synthesis of various biologically active compounds based on the triazolopyrimidine scaffold (Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, & Tabarrini, 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, particularly its potential as a CDK2 inhibitor . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(12-5-7-14(28)8-6-12)27-22(24-11)25-21(26-27)13-9-15(30-2)19(32-4)16(10-13)31-3/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHDLCKGAJBHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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